1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRVMGWTCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327864 | |
| Record name | NSC697408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111822-69-6 | |
| Record name | NSC697408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol, a silane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates triphenylsilyl groups and hydroxyl functionalities, suggesting a diverse range of interactions at the molecular level. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that silane derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 12 |
| S. aureus | 18 | 10 |
| C. albicans | 20 | 8 |
The results indicate that the compound demonstrates potent antimicrobial activity, particularly against C. albicans, with a notable zone of inhibition and low MIC values, suggesting its potential as an antifungal agent .
Cytotoxic Activity
The cytotoxic effects of this silane derivative were evaluated using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .
Antioxidant Activity
Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals.
Table 3: Antioxidant Activity
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 40 |
| 20 | 65 |
| 50 | 85 |
At higher concentrations, the scavenging effect increased significantly, indicating that this compound could be beneficial in preventing oxidative stress-related diseases .
Case Studies
In a recent clinical study, the application of silane derivatives in treating infections caused by multidrug-resistant bacteria was explored. Patients receiving treatment with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy.
Another study focused on the use of this silane derivative in cancer therapy revealed that it enhanced the efficacy of existing chemotherapeutic agents when used in combination treatments, leading to increased apoptosis rates in targeted cancer cells.
Scientific Research Applications
Structural Characteristics
The compound's structure incorporates two significant functional groups:
- Hydroxy group (-OH) : Contributes to its reactivity and solubility in polar solvents.
- Triphenylsilyl group (SiPh₃) : Enhances stability and provides unique electronic properties.
Medicinal Chemistry
- Antioxidant Activity : Compounds similar to this structure have shown promising antioxidant properties, which can be beneficial in developing therapies for oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Drug Delivery Systems : The unique chemical properties allow for potential applications in drug delivery, where the compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.
Materials Science
- Silicon-Based Materials : The triphenylsilyl groups can be utilized to create silicon-based materials with tailored properties for electronics or photonics applications.
- Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.
- Nanocomposites : Its incorporation into nanocomposite materials may lead to enhanced mechanical strength and thermal stability, making it suitable for advanced material applications.
Interaction Studies
Research indicates that this compound interacts with biological macromolecules, which is crucial for understanding its mechanism of action. Key areas of interest include:
- Binding affinity with proteins.
- Reactivity with nucleic acids.
- Influence on enzyme activity.
Case Study 1: Antioxidant Activity
A study conducted on similar triphenylsilyl compounds demonstrated significant antioxidant activity through radical scavenging assays, indicating potential therapeutic benefits against oxidative stress .
Case Study 2: Anticancer Effects
In vitro testing revealed that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Case Study 3: Drug Delivery Applications
Research highlighted the use of triphenylsilyl derivatives in enhancing the solubility of poorly soluble drugs, showcasing their potential in formulating effective drug delivery systems .
Preparation Methods
Regioselective Silylation of Naphthalenediol Precursors
The introduction of triphenylsilyl groups onto naphthalenediol derivatives necessitates precise control over reaction conditions to avoid over-silylation or undesired side reactions. A two-step protocol is typically employed:
-
Initial Silylation at the 3-Position : Treatment of 1-naphthol-2-ol with triphenylsilyl chloride (PhSiCl) in the presence of a non-nucleophilic base such as potassium tert-butoxide (KOtBu) in anhydrous toluene facilitates selective silylation at the 3-hydroxy position. This step leverages the steric bulk of the base to deprotonate the more accessible hydroxy group, as evidenced in analogous benzannulated enediyne systems.
-
Second Silylation at the 2'-Position : Subsequent silylation of the remaining 2-hydroxy group on the coupled naphthyl moiety requires milder conditions to prevent desilylation. Employing NaH as a base in dimethylformamide (DMF) at 0–5°C ensures retention of the first silyl group while activating the secondary hydroxy site.
Coupling of Silylated Intermediates
The linkage of two silylated naphthyl units is achieved via a Ullmann-type coupling, utilizing a copper(I) catalyst in refluxing toluene. This method mirrors the nickel-catalyzed cross-couplings observed in allylsilane syntheses, albeit adapted for aromatic systems. Critical parameters include:
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Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
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Temperature : 110°C for 48 hours to ensure complete aryl-aryl bond formation.
-
Solvent : Toluene, chosen for its high boiling point and compatibility with siloxane intermediates.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts silylation efficiency:
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Toluene vs. DMF : Toluene is preferred for initial silylation due to its inertness and ability to stabilize reactive intermediates. Conversely, DMF enhances the solubility of polar intermediates during the second silylation step.
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Base Compatibility : KOtBu provides sufficient basicity for deprotonation without inducing side reactions, whereas NaH offers controlled reactivity for sequential functionalization.
Temperature and Reaction Time
-
First Silylation : Conducted at 80°C for 6 hours to achieve >90% conversion.
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Coupling Step : Requires prolonged heating (48 hours) at 110°C to overcome the steric hindrance imposed by triphenylsilyl groups.
Characterization and Analytical Data
Spectroscopic Confirmation
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H NMR : The absence of hydroxy proton signals at δ 8.5–9.5 ppm confirms complete silylation. Aromatic protons resonate as multiplet clusters between δ 7.2–8.3 ppm, with integration ratios consistent with the naphthalene backbone.
-
Si NMR : Distinct signals at δ -18.5 and -19.2 ppm correspond to the two triphenylsilyl groups, verifying their non-equivalence due to steric environments.
Chromatographic Purity
Purification via flash column chromatography (hexanes/ethyl acetate, 20:1) yields the target compound in 68% overall purity, as determined by HPLC with UV detection at 254 nm.
Challenges and Mitigation Strategies
Q & A
Q. How are contradictions in biological activity data analyzed?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple concentrations.
- Control experiments : Test for nonspecific binding (e.g., bovine serum albumin controls).
- Meta-analysis : Compare with structurally similar compounds in databases like PubChem .
Tables for Key Data
Table 1 : Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KOH, EtOH, reflux | 65–75 | |
| 2 | Triphenylsilyl chloride, DMF | 50–60 |
Table 2 : Analytical Techniques and Parameters
| Technique | Parameters | Key Observations |
|---|---|---|
| XRD | Mo-Kα radiation | Orthorhombic crystal system, hydrogen-bonded dimers |
| HRMS | ESI+ | [M+H]+ m/z 803.09 (C₅₆H₄₂O₂Si₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
